Diethyl 4-oxooxane-2,6-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61417-25-2 |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
diethyl 4-oxooxane-2,6-dicarboxylate |
InChI |
InChI=1S/C11H16O6/c1-3-15-10(13)8-5-7(12)6-9(17-8)11(14)16-4-2/h8-9H,3-6H2,1-2H3 |
InChI Key |
QUZPSGVDCFXEBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC(O1)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Diethyl 4 Oxooxane 2,6 Dicarboxylate
Established Synthetic Routes to the 4-oxooxane-2,6-dicarboxylate Core
Traditional methods for constructing the 4-oxooxane-2,6-dicarboxylate heterocyclic system have historically relied on robust and well-documented reactions. These routes are foundational in organic synthesis and provide reliable, albeit sometimes harsh, pathways to the target molecule.
Condensation reactions are a cornerstone for the formation of the 4-oxooxane ring system. A prominent example is the Claisen condensation, particularly the "crossed" or mixed Claisen condensation, which involves two different esters. masterorganicchemistry.com For the synthesis of complex dicarboxylates, this method is effective when one of the ester reactants lacks α-hydrogens and therefore cannot form an enolate ion to act as a donor. wikipedia.org Diethyl oxalate (B1200264) is an ideal non-enolizable ester that serves exclusively as an electrophilic acceptor for an enolate. wikipedia.orgorganic-chemistry.org
In a potential pathway, an enolate generated from a suitable precursor, such as a derivative of ethyl acetoacetate, could react with diethyl oxalate. A related, documented synthesis for a similar pyranone structure involves the condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of a strong base like sodium hydride. urfu.ru This approach highlights the utility of a non-enolizable ester in directing the condensation reaction to achieve a specific structural outcome. urfu.ru The initial product of such a condensation can then be cyclized to form the desired heterocyclic core.
Table 1: Comparison of Reactants in Mixed Claisen Condensation
| Reactant | Role | Presence of α-Hydrogens | Function |
|---|---|---|---|
| Ethyl Acetoacetate Derivative | Donor | Yes | Forms a nucleophilic enolate |
| Diethyl Oxalate | Acceptor | No | Acts as an electrophile; prevents self-condensation |
The formation of the six-membered oxooxane ring is a critical step that can be achieved through several intramolecular strategies.
The Dieckmann Condensation is a powerful intramolecular variant of the Claisen condensation used to form 5- and 6-membered rings. masterorganicchemistry.comwikipedia.org This reaction involves the base-catalyzed cyclization of a linear diester to yield a cyclic β-keto ester. libretexts.org To synthesize the 4-oxooxane-2,6-dicarboxylate core, a precursor such as diethyl 3,3'-(oxybis(methylene))bis(3-oxopropanoate) would be required. The base would deprotonate the α-carbon of one ester group, generating an enolate that then attacks the carbonyl carbon of the second ester group, leading to ring formation. libretexts.org
Another established ring-closure method is based on intramolecular etherification . A relevant example is the synthesis of a tetrahydropyran (B127337) ring through the base-mediated cyclization of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com This approach involves the formation of the heterocyclic ether linkage via nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the final product. ijprajournal.com
Table 2: Overview of Ring-Closure Strategies
| Strategy | Reaction Type | Key Precursor | Mechanism Highlight |
|---|---|---|---|
| Dieckmann Condensation | Intramolecular Acyl Substitution | Acyclic 1,7-diester with an ether linkage | Base-mediated formation of an enolate followed by cyclization. libretexts.org |
| Intramolecular Etherification | Nucleophilic Substitution | Linear dihalide ether and a malonic ester | Formation of C-O bonds to close the ring. ijprajournal.com |
Emerging Synthetic Strategies and Innovations
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These innovations are applicable to the synthesis of Diethyl 4-oxooxane-2,6-dicarboxylate.
Green chemistry aims to reduce the environmental footprint of chemical synthesis. This can be achieved by using safer solvents, reducing waste, and employing energy-efficient methods. For the synthesis of heterocyclic compounds, organocatalysis represents a greener alternative to traditional methods that use strong, hazardous bases. For instance, piperidine (B6355638) has been used as an effective organo-base catalyst in ethanol (B145695) at ambient temperatures for the synthesis of dihydropyridines, a strategy that avoids harsh reagents and conditions. researchgate.net Another green approach involves the use of ultrasound irradiation, which can dramatically reduce reaction times and increase yields, often under catalyst-free conditions. researchgate.net
The use of catalysts can significantly improve the synthesis of heterocyclic systems by enabling reactions under milder conditions and with greater efficiency. Lewis acids such as Indium(III) triflate (In(OTf)₃) and Niobium(V) chloride (NbCl₅) have been shown to be effective in mediating cyclization reactions to form nitrogen- and oxygen-containing rings. urfu.rurasayanjournal.co.in These catalysts function by activating functional groups, such as epoxides or carbonyls, facilitating intramolecular nucleophilic attack and subsequent ring closure. rasayanjournal.co.in Such catalytic methods offer a promising alternative to stoichiometric base-mediated cyclizations like the traditional Dieckmann condensation, potentially leading to higher yields and cleaner reactions.
Controlling the chemo- and regioselectivity of reactions is crucial for the efficient synthesis of complex molecules like this compound. As previously mentioned, the use of a non-enolizable ester like diethyl oxalate in a mixed Claisen condensation is a classic strategy to ensure a specific reaction pathway. wikipedia.org
In intramolecular reactions such as the Dieckmann cyclization, regioselectivity can be an issue if the starting diester is unsymmetrical. The presence of different α-hydrogens can lead to the formation of a mixture of products. libretexts.org The development of selective pathways, therefore, relies heavily on the careful design of symmetrical starting materials or the use of directing groups to favor the formation of a single, desired regioisomer. Modern catalytic systems are also being developed to provide high levels of regiocontrol in cyclization reactions.
Chemical Reactivity and Mechanistic Investigations of Diethyl 4 Oxooxane 2,6 Dicarboxylate
Transformational Reactivity of the Oxooxane Ring System
The inherent structural features of the 4-oxooxane ring, combining an ether linkage and a ketone, allow for a variety of ring transformations. These reactions are often driven by the release of ring strain or the electronic influence of the functional groups.
The ether linkage in the tetrahydropyran (B127337) ring of Diethyl 4-oxooxane-2,6-dicarboxylate is susceptible to cleavage under acidic conditions. While direct studies on this specific compound are not extensively documented, the acid-catalyzed ring-opening of analogous tetrahydropyran derivatives provides insight into potential reaction pathways. The reaction typically proceeds via protonation of the ring oxygen, followed by nucleophilic attack of a conjugate base or solvent molecule at one of the adjacent carbons (C-2 or C-6). The presence of the electron-withdrawing ester groups at these positions would likely influence the regioselectivity of the nucleophilic attack.
For instance, in related systems, the reaction of dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates with various nucleophiles has been investigated. Although this precursor is unsaturated, its reactions provide a model for the potential reactivity of the saturated oxooxane ring. For example, reactions with ammonia (B1221849) can lead to the formation of corresponding pyridinone derivatives, indicating a ring-opening and subsequent re-cyclization mechanism.
Table 1: Representative Ring-Opening Reactions of Analogous 4-Oxopyran Systems Data below is illustrative and based on analogous systems, not directly on this compound.
| Reactant | Nucleophile | Conditions | Product |
| Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | Ammonia | Varies | Diethyl 4-pyridone-2,6-dicarboxylate |
| Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | Glycol monoalkyl ethers | Toluene, NaOMe (cat.) | Podands |
This table is for illustrative purposes and shows reactions of a related pyran compound.
Ring-expansion and ring-contraction reactions offer powerful strategies for the synthesis of novel heterocyclic frameworks. For the 4-oxooxane ring system, such transformations could be envisaged, drawing parallels from the chemistry of other cyclic ketones.
Ring-Expansion: While direct evidence for the ring-expansion of this compound is not available, analogous transformations of other cyclic ketones are well-established. For example, reactions involving diazomethane (B1218177) or other carbene precursors can lead to the insertion of a methylene (B1212753) group adjacent to the carbonyl, resulting in a seven-membered oxepane (B1206615) ring system. The regioselectivity of such an insertion would be an important aspect to investigate.
Ring-Contraction: The Favorskii rearrangement is a well-known reaction of α-halo ketones that results in ring contraction. If this compound were to be halogenated at the C-3 or C-5 position, treatment with a base could potentially induce a Favorskii-type rearrangement. This would lead to the formation of a substituted tetrahydrofuran- or oxolane-dicarboxylate derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base.
Chemical Transformations at the Ketone Functionality (C-4 Position)
The carbonyl group at the C-4 position is a key site for a variety of chemical transformations, including reduction and nucleophilic addition reactions.
The selective reduction of the ketone in this compound to the corresponding alcohol, Diethyl 4-hydroxyoxane-2,6-dicarboxylate, can be achieved using various reducing agents. The stereochemical outcome of this reduction is of particular interest. Studies on the reduction of analogous 4-oxopiperidine derivatives have shown that the diastereoselectivity is highly dependent on the nature of the reducing agent and the steric environment around the carbonyl group.
Commonly used reducing agents and their expected stereochemical preferences in analogous systems are summarized below:
Table 2: Expected Products from the Reduction of this compound (Based on Analogous Systems)
| Reducing Agent | Expected Major Diastereomer | Rationale |
| Sodium borohydride (B1222165) (NaBH₄) | Axial alcohol | Attack from the less hindered equatorial face. |
| Lithium tri-sec-butylborohydride (L-Selectride®) | Equatorial alcohol | Bulky reagent attacks from the more accessible axial face. |
This table is predictive and based on the established reactivity of similar cyclic ketones.
The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions lead to the formation of a tertiary alcohol at the C-4 position. The stereochemistry of the addition is a key consideration. In general, for uncatalyzed reactions in solution, nucleophilic attack is expected to occur from both the axial and equatorial faces of the ring, potentially leading to a mixture of diastereomeric products.
Examples of nucleophilic addition reactions that could be applied to this compound, based on the reactivity of 4-pyranones, include:
Grignard Reactions: Addition of Grignard reagents (RMgX) would introduce an alkyl or aryl group at the C-4 position.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (RLi) would also lead to the formation of tertiary alcohols.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide could be used to introduce an exocyclic double bond at the C-4 position, forming a 4-methyleneoxane derivative.
Reactivity Profiles of the Ester Functionalities (C-2 and C-6 Positions)
The diethyl ester groups at the C-2 and C-6 positions are also amenable to various chemical transformations, most notably hydrolysis.
Research on the selective monohydrolysis of structurally similar compounds, such as diethyl 4-aryl-4H-pyran-3,5-dicarboxylates, has demonstrated that it is possible to hydrolyze one ester group selectively over the other. nih.gov This is often achieved under carefully controlled conditions using a stoichiometric amount of base, sometimes in the presence of a phase-transfer catalyst. nih.gov Applying similar methodologies to this compound could provide access to the corresponding monoacid monoester, a valuable synthetic intermediate.
The complete hydrolysis of both ester groups to the corresponding dicarboxylic acid can typically be achieved under more forcing conditions, such as treatment with an excess of a strong base followed by acidification.
Table 3: Potential Hydrolysis Products of this compound
| Reaction | Conditions | Product |
| Selective Monohydrolysis | 1.2 eq. NaOH, TEAB, 10% H₂O-EtOH, 40 °C (by analogy) | Ethyl 6-carboxy-4-oxooxane-2-carboxylate |
| Complete Dihydrolysis | Excess NaOH, H₂O/EtOH, reflux; then H₃O⁺ | 4-Oxooxane-2,6-dicarboxylic acid |
This table outlines potential reactions based on studies of similar dicarboxylate compounds.
Research into Transesterification Processes
The transesterification of this compound involves the exchange of its ethyl groups from the ester functionalities with another alkyl or aryl group from an alcohol. This reaction is a fundamental process in organic synthesis for modifying the properties of esters. The reactivity of the ester groups in this specific molecule is significantly influenced by their position relative to the ketone at the 4-position, creating a β-keto ester-like system.
Research into the transesterification of β-keto esters has shown that these reactions can be catalyzed by acids, bases, or enzymes. The selective transesterification of β-keto esters over other types of esters is a valuable synthetic tool. nih.gov This selectivity is often attributed to the formation of an enol or enolate intermediate, which is stabilized by chelation between the ketone and ester carbonyls, often involving a catalyst. nih.gov
General Conditions for Transesterification of β-Keto Esters:
| Catalyst Type | Typical Reagents | Solvent | Temperature | Key Features |
| Acid Catalysis | H₂SO₄, TsOH, Lewis Acids (e.g., Ti(OR)₄, Sc(OTf)₃) | Anhydrous alcohol (reactant) or inert solvent | Typically elevated | Requires anhydrous conditions to prevent hydrolysis. nih.gov |
| Base Catalysis | NaOR, K₂CO₃, DBU | Corresponding alcohol or inert solvent | Room temperature to elevated | Prone to side reactions if the ester is readily enolizable. |
| Organocatalysis | DMAP, N-heterocyclic carbenes (NHCs) | Inert aprotic solvents | Mild conditions | Offers high selectivity and functional group tolerance. |
| Enzymatic | Lipases | Organic solvents or biphasic systems | Mild (often near room temperature) | High chemo-, regio-, and stereoselectivity. |
For this compound, transesterification would likely proceed by treating the compound with an excess of the desired alcohol in the presence of a suitable catalyst. The equilibrium of the reaction can be shifted towards the product by removing the ethanol (B145695) that is formed.
Studies on Hydrolysis and Decarboxylation Pathways
The hydrolysis of the ester groups in this compound to the corresponding carboxylic acids is a critical reaction pathway. Due to the β-keto ester nature of the molecule, the resulting dicarboxylic acid is susceptible to subsequent decarboxylation.
Hydrolysis:
The hydrolysis can be catalyzed by either acid or base. aklectures.com
Acid-catalyzed hydrolysis involves the protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water. This process is reversible.
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. This reaction is irreversible as the final step is the deprotonation of the resulting carboxylic acid.
Upon hydrolysis, this compound would yield 4-oxooxane-2,6-dicarboxylic acid.
Decarboxylation:
The product of hydrolysis, 4-oxooxane-2,6-dicarboxylic acid, is a β-keto acid. β-Keto acids are known to be thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating. libretexts.org This process is facilitated by a cyclic transition state involving the carboxylic acid proton and the ketone carbonyl group. libretexts.org
The decarboxylation of 4-oxooxane-2,6-dicarboxylic acid would be expected to produce 4-oxotetrahydropyran and carbon dioxide. Depending on the reaction conditions, it might be possible to achieve mono-decarboxylation to yield 4-oxooxane-2-carboxylic acid.
Elucidation of Reaction Mechanisms for Key Transformations
Mechanism of Transesterification:
The acid-catalyzed transesterification of one of the ester groups would likely proceed through the following steps:
Protonation of the ester carbonyl oxygen by the acid catalyst.
Nucleophilic attack of the incoming alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol to one of the ethoxy groups.
Elimination of ethanol as a leaving group, regenerating the carbonyl.
Deprotonation of the carbonyl oxygen to release the catalyst and form the new ester.
A plausible alternative mechanism, particularly with certain metal catalysts, involves the formation of an acylketene intermediate. nih.gov
Mechanism of Hydrolysis and Decarboxylation:
The hydrolysis mechanism follows a similar pathway to transesterification, with water acting as the nucleophile. The subsequent decarboxylation of the resulting 4-oxooxane-2,6-dicarboxylic acid is a concerted pericyclic reaction. libretexts.org
The carboxylic acid undergoes a conformational change to bring the carboxyl proton in proximity to the ketone carbonyl oxygen.
A six-membered cyclic transition state is formed.
The transfer of the proton to the ketone oxygen occurs simultaneously with the cleavage of the C-C bond between the carboxyl group and the ring, and the formation of a C=C double bond (enol).
The resulting enol intermediate then tautomerizes to the more stable ketone, yielding 4-oxotetrahydropyran.
The presence of the ether oxygen in the tetrahydropyran ring may influence the electron density and stability of intermediates and transition states in these reactions, although detailed studies are required to quantify this effect. chemicalbook.com
Advanced Spectroscopic and Structural Characterization Techniques for Diethyl 4 Oxooxane 2,6 Dicarboxylate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For Diethyl 4-oxooxane-2,6-dicarboxylate, ¹H NMR would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The ethyl ester groups would produce a characteristic quartet and triplet pattern. The protons on the oxane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.
¹³C NMR spectroscopy, typically proton-decoupled, would show a single peak for each unique carbon atom. The chemical shifts of these peaks are highly indicative of the carbon's functional group and electronic environment. The carbonyl carbon of the ketone would appear significantly downfield, while the ester carbonyls would also have characteristic chemical shifts. The carbons of the ethyl groups and the oxane ring would appear in the aliphatic region of the spectrum.
Predicted ¹H NMR Data for this compound (in CDCl₃)
This data is hypothetical and based on typical chemical shift values for similar functional groups. sysu.edu.cnepfl.ch
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -O-CH₂-CH₃ (Ester) | ~4.2 | Quartet (q) | 4H |
| Ring Protons (C2-H, C6-H) | ~4.5 - 4.7 | Doublet of Doublets (dd) | 2H |
| Ring Protons (C3-H, C5-H) | ~2.6 - 2.9 | Multiplet (m) | 4H |
| -O-CH₂-CH₃ (Ester) | ~1.3 | Triplet (t) | 6H |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
This data is hypothetical and based on typical chemical shift values for similar functional groups. researchgate.netoregonstate.educompoundchem.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~205 |
| C=O (Ester) | ~170 |
| C2, C6 (Oxane Ring) | ~75 |
| -O-CH₂- (Ester) | ~62 |
| C3, C5 (Oxane Ring) | ~45 |
| -CH₃ (Ester) | ~14 |
Mass Spectrometry Techniques for Analyzing Fragmentation Patterns and Molecular Identity
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.
For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of this molecule would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the ketone is a common fragmentation route for cyclic ketones. whitman.edujove.com Additionally, fragmentation of the diethyl ester groups is expected. Common losses would include the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). The fragmentation of esters can also proceed via McLafferty rearrangement if a gamma-hydrogen is available. jove.commiamioh.edu
Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
This data is hypothetical and based on established fragmentation patterns of ketones and esters. jove.commiamioh.educdnsciencepub.com
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 258 | [M]⁺ | Molecular Ion |
| 213 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 185 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |
| 157 | [M - COOCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 113 | [M - COOCH₂CH₃ - CH₂CO]⁺ | Alpha-cleavage and further fragmentation |
| 55 | [C₃H₃O]⁺ | Common fragment from cyclic ketones whitman.edu |
X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While no crystal structure for this compound is publicly available, analysis of similar structures, such as substituted cyclohexane (B81311) dicarboxylates, provides insight into the likely solid-state conformation. It is expected that the six-membered oxane ring would adopt a chair conformation to minimize steric strain. The bulky diethyl carboxylate substituents would likely occupy equatorial positions to further enhance stability. The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole interactions involving the ketone and ester carbonyl groups, and van der Waals forces.
Utilization of Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. vscht.czutdallas.edu
For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the two types of carbonyl groups. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735 cm⁻¹. libretexts.org The C-O stretching vibrations of the ether linkage in the oxane ring and the ester groups would also give rise to strong bands in the fingerprint region (typically 1300-1000 cm⁻¹). vscht.cz
Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds often produce stronger signals than in IR. The C-C and C-H bonds of the ring and alkyl chains would be readily observable. The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While the target molecule is not centrosymmetric, the comparison of IR and Raman spectra can still aid in the complete assignment of vibrational modes. ias.ac.inrsc.orgias.ac.in
Predicted Characteristic Vibrational Frequencies
This data is hypothetical and based on typical group frequencies in IR and Raman spectroscopy. libretexts.orgias.ac.in
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong (IR), Strong (Raman) |
| C=O Stretch (Ester) | ~1735 | ~1735 | Strong (IR), Medium (Raman) |
| C=O Stretch (Ketone) | ~1715 | ~1715 | Strong (IR), Medium (Raman) |
| C-O Stretch (Ether/Ester) | 1000-1300 | 1000-1300 | Strong (IR), Weak-Medium (Raman) |
Computational Chemistry and Theoretical Studies of Diethyl 4 Oxooxane 2,6 Dicarboxylate
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) are commonly used to provide a balance between computational cost and accuracy for molecules of this size. rsdjournal.org
The electronic structure of Diethyl 4-oxooxane-2,6-dicarboxylate is characterized by its constituent functional groups: the oxooxane ring, the ketone, and the two ethyl ester groups. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. For similar pyranone structures, the HOMO is often localized on the oxygen atoms and the pi-system of the carbonyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically centered on the carbonyl carbon, making it susceptible to nucleophilic attack.
The electron density distribution reveals the regions of high and low electron density across the molecule. In this compound, the oxygen atoms of the ether, ketone, and ester functionalities are expected to have the highest electron density due to their high electronegativity. This results in a polarized molecule with a significant dipole moment. The electrostatic potential map would show negative potential (red) around the oxygen atoms and positive potential (blue) around the hydrogen atoms of the ethyl groups and the carbon atoms adjacent to the oxygens.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.2 | Primarily localized on the carbonyl oxygen and non-bonding orbitals of the ring oxygen. |
| LUMO | -1.5 | Primarily localized on the antibonding π* orbital of the carbonyl group. |
| HOMO-1 | -7.9 | Associated with the ester carbonyl groups. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules.
Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. acs.org This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. youtube.com For this compound, a reaction of interest could be the reduction of the ketone, the hydrolysis of the esters, or the opening of the oxooxane ring.
Computational methods can predict the activation energy of a reaction, which is the energy difference between the reactants and the transition state. researchgate.net The geometry of the transition state provides insight into the structural changes that occur during the reaction. For instance, in a nucleophilic addition to the carbonyl carbon, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen double bond. youtube.com The study of such pathways is critical for understanding the molecule's stability and predicting its behavior in different chemical environments.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over time.
The six-membered oxooxane (tetrahydropyran) ring is not planar and, similar to cyclohexane (B81311), can adopt several conformations, with the "chair" form typically being the most stable. rsc.orgresearchgate.net The presence of a ketone at the 4-position and two diethyl dicarboxylate groups at the 2- and 6-positions introduces significant steric and electronic considerations.
Computational conformational analysis, often using molecular mechanics force fields, can predict the relative energies of different conformers. For this compound, the chair conformation is expected to be the global energy minimum. researchgate.net In this conformation, the bulky diethyl dicarboxylate substituents would preferentially occupy the equatorial positions to minimize steric hindrance (1,3-diaxial interactions). acs.org Boat and twist-boat conformations are higher in energy but may be accessible at elevated temperatures or in specific solvent environments. rsc.org
Table 2: Calculated Relative Energies of Oxooxane Ring Conformations
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair (equatorial substituents) | 0.0 | Most stable conformation with bulky groups in equatorial positions. |
| Chair (axial substituents) | > 5.0 | High energy due to significant 1,3-diaxial strain. |
| Twist-Boat | 4.0 - 6.0 | Intermediate energy conformation. |
Note: These are estimated energy differences based on conformational analysis of substituted tetrahydropyran (B127337) rings. acs.org
In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. rsc.orgnih.gov
Molecular dynamics simulations can be used to model the behavior of a large number of molecules and predict how they will pack in a crystal. nih.gov These simulations can provide insights into properties like the unit cell dimensions, the density of the crystal, and the cohesive energy of the lattice. The polar nature of the ketone and ester groups is expected to lead to significant dipole-dipole interactions that play a crucial role in the crystal packing. nih.gov Understanding these packing phenomena is important for predicting the material properties of the solid compound.
Synthesis and Research Significance of Diethyl 4 Oxooxane 2,6 Dicarboxylate Derivatives and Analogues
Systematic Studies on Structural Modifications of the Oxooxane Ring
Systematic studies on the structural modifications of the oxooxane ring of diethyl 4-oxooxane-2,6-dicarboxylate analogues have been a key area of research to modulate the physicochemical properties and biological activities of these compounds. These modifications primarily involve alterations to the core heterocyclic system, including the introduction of substituents and variations in the ring's heteroatom.
One common modification is the introduction of alkyl or aryl groups at positions 2 and 6 of the ring. For instance, the synthesis of diethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate has been achieved through the reaction of aryl aldehydes and 1,3-diketones, a process that can be significantly accelerated using ultrasound irradiation. This method offers a simple, efficient, and high-yield route to these derivatives.
Furthermore, the heteroatom within the six-membered ring can be varied. The nitrogen analogue, diethyl 4-oxopiperidine-2,6-dicarboxylate, and the sulfur analogue, 2,6-dimethyl-4-oxo-tetrahydro-thiopyran-3,5-dicarboxylic acid diethyl ester, are important related structures. The synthesis of the piperidine (B6355638) derivatives can be accomplished through various routes, including one-pot syntheses. These heteroatomic variations significantly influence the ring's conformation and reactivity.
The table below summarizes some key structural modifications on the core ring of related dicarboxylate compounds.
| Modification | Example Compound | Synthetic Precursors | Key Findings |
| Alkylation at C2 and C6 | Diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate | Aryl aldehyde, 1,3-diketone | Ultrasound irradiation enhances reaction rate and yield. |
| Heteroatom Substitution (N) | Diethyl 4-oxopiperidine-2,6-dicarboxylate | Various | Provides access to nitrogen-containing heterocyclic scaffolds. |
| Heteroatom Substitution (S) | 2,6-dimethyl-4-oxo-tetrahydro-thiopyran-3,5-dicarboxylic acid diethyl ester | Not detailed in results | Offers a sulfur-containing analogue with distinct electronic properties. |
Derivatization and Functionalization of the Ester Groups
The diethyl ester groups at the 2 and 6 positions of 4-oxooxane-2,6-dicarboxylate and its analogues are prime sites for derivatization and functionalization, allowing for the introduction of a wide array of chemical moieties. These transformations are crucial for building molecular complexity and for creating libraries of compounds for various applications.
Standard hydrolysis of the diethyl esters under basic conditions, for example using sodium hydroxide (B78521), yields the corresponding dicarboxylic acid. This transformation is a common step in the synthesis of more complex molecules, as the carboxylic acid groups can then be converted into a variety of other functional groups. For instance, in the synthesis of tetrahydropyran-4-carboxylic acid from diethyl tetrahydropyran-4,4-dicarboxylate, hydrolysis is a key step before decarboxylation. ijprajournal.com
The ester groups can also be converted into amides by reaction with amines. This amidation can be facilitated by activating the carboxylic acids (formed after hydrolysis) or by direct aminolysis of the esters under certain conditions. These amide derivatives introduce new hydrogen bonding capabilities and can significantly alter the biological properties of the parent molecule.
The following table outlines common derivatization reactions of the ester groups in related heterocyclic dicarboxylates.
| Reaction Type | Reagents | Product Functional Group | Significance |
| Hydrolysis | NaOH or KOH | Dicarboxylic Acid | Precursor for further functionalization. |
| Amidation | Amines | Dicarboxamide | Introduction of new pharmacophores and structural diversity. |
Research on Analogues with Varied Substitution Patterns and Ring Sizes
Research into analogues of this compound has extended to variations in substitution patterns and the size of the heterocyclic ring. These studies are essential for understanding structure-activity relationships and for discovering new compounds with desired properties.
Analogues with different substituents on the core ring have been extensively studied. For example, the synthesis of diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate highlights the introduction of bulky aryl groups at the 4-position of a related pyridine-based system. researchgate.net Such modifications can influence the molecule's conformation and its interactions with biological targets.
Variations in ring size, while less commonly reported for this specific substitution pattern, are a general strategy in medicinal chemistry to explore different conformational spaces. The synthesis of five-membered ring analogues, such as those derived from pyroglutamic acid, provides access to different structural scaffolds.
The table below presents examples of analogues with varied substitution and ring structures.
| Analogue Type | Example Compound | Key Structural Difference | Research Focus |
| Varied C4-substituent | Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate | Bulky aryl group at C4 | Enhancing solubility and modifying electronic properties. researchgate.net |
| Five-membered ring | 6-oxopiperidine-2-carboxylate derivatives | Pyrrolidone core | Synthesis of novel amino acid analogues. researchgate.net |
Comparative Analysis of Reactivity and Synthetic Utility across Related Structures
A comparative analysis of the reactivity and synthetic utility of this compound and its analogues reveals the profound influence of the ring's heteroatom and aromaticity. The 4-oxo-4H-pyran-2,5-dicarboxylate, an aromatic analogue, exhibits different reactivity compared to the saturated oxooxane ring. The pyrone ring in the former is susceptible to reactions with nucleophiles, which can lead to ring-opening or substitution reactions. urfu.ru
In contrast, the saturated tetrahydropyran-4-one ring in the parent compound behaves more like a typical ketone. The carbonyl group can undergo reactions such as reduction to a hydroxyl group, reductive amination, and Wittig-type reactions. The presence of the electron-withdrawing ester groups can influence the reactivity of the ketone.
The nitrogen-containing analogue, diethyl 4-oxopiperidine-2,6-dicarboxylate, offers additional synthetic handles. The secondary amine in the piperidine ring can be acylated, alkylated, or used in other N-functionalization reactions, providing a route to a wide range of derivatives.
The synthetic utility of these compounds is vast. They serve as key intermediates in the synthesis of complex heterocyclic systems and natural product analogues. For instance, diethyl 4-oxo-4H-pyran-2,5-dicarboxylate is a precursor for isochelidonic acid and its derivatives. urfu.ru
The following table provides a comparative overview of the reactivity of related heterocyclic dicarboxylates.
| Compound Class | Key Reactive Site(s) | Common Reactions | Synthetic Utility |
| 4-Oxo-4H-pyrans | Pyrone ring, ester groups | Nucleophilic addition/substitution, hydrolysis | Synthesis of other heterocyclic systems. urfu.ru |
| 4-Oxotetrahydropyrans | Ketone, ester groups | Reduction, reductive amination, hydrolysis | Building blocks for saturated oxygen heterocycles. |
| 4-Oxopiperidines | Ketone, ester groups, ring nitrogen | N-alkylation, N-acylation, ketone chemistry | Synthesis of diverse nitrogen-containing compounds. |
Future Research Directions and Emerging Trends in Diethyl 4 Oxooxane 2,6 Dicarboxylate Chemistry
Development of Novel and Highly Efficient Catalytic Systems for its Synthesis and Transformation
Future research will undoubtedly focus on the development of innovative and highly efficient catalytic systems to access and functionalize the diethyl 4-oxooxane-2,6-dicarboxylate core. While traditional synthesis methods may suffice, the demand for greener, more atom-economical, and stereoselective processes necessitates a shift towards advanced catalytic approaches.
Key areas of development are expected to include:
Asymmetric Catalysis: The chiral centers at the 2- and 6-positions of the oxane ring present an opportunity for the development of stereoselective catalytic syntheses. Enantioselective and diastereoselective methods, employing chiral catalysts such as organocatalysts, Lewis acids, or transition-metal complexes, will be instrumental in producing optically active derivatives. Such compounds are of significant interest for applications in medicinal chemistry and materials science.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to this compound and its analogs. Future work may explore the use of engineered enzymes to catalyze key bond-forming reactions, leading to high yields and stereoselectivities under mild reaction conditions.
Nanocatalysis: The application of nanocatalysts, such as metal-organic frameworks (MOFs) and nanoparticles, could offer significant advantages in terms of catalytic activity, selectivity, and recyclability. For instance, new Ta-MOF nanostructures have been shown to be effective catalysts in the synthesis of 1,4-dihydropyran derivatives, suggesting their potential applicability to oxane systems. frontiersin.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. mdpi.com Future research could explore photocatalytic pathways for the synthesis or transformation of the 4-oxooxane ring, potentially enabling novel and previously inaccessible chemical reactions under mild conditions.
A comparative overview of potential catalytic systems is presented in the table below.
| Catalytic System | Potential Advantages | Research Focus |
| Asymmetric Catalysis | High stereoselectivity (enantio- and diastereoselectivity) | Chiral organocatalysts, transition-metal complexes |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Engineered enzymes for specific transformations |
| Nanocatalysis | High activity, recyclability, tunable properties | Metal-organic frameworks (MOFs), metallic nanoparticles |
| Photocatalysis | Mild reaction conditions, novel reactivity pathways | Visible-light mediated synthesis and functionalization |
Exploration of New Chemical Transformations, Rearrangements, and Multicomponent Reactions
The reactivity of the this compound scaffold is ripe for further exploration, with the potential for discovering new chemical transformations, rearrangements, and multicomponent reactions (MCRs). The presence of a ketone and two ester functionalities within a heterocyclic framework provides multiple sites for chemical modification.
Future research in this area is anticipated to involve:
Novel Transformations and Rearrangements: Investigations into the reactivity of the 4-oxo group and the ester functionalities could lead to the discovery of novel ring-opening, ring-closing, and rearrangement reactions. For instance, reactions involving the enolate of the ketone could provide access to a variety of functionalized oxane derivatives.
Multicomponent Reactions (MCRs): MCRs are powerful tools for the rapid and efficient synthesis of complex molecules in a single step. rsc.orgscispace.com Designing new MCRs that incorporate the this compound core or its precursors would be a significant advancement. This could involve, for example, a one-pot reaction of a dicarbonyl compound, an aldehyde, and an active methylene (B1212753) compound to construct the functionalized oxane ring. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR that produces a related heterocyclic scaffold and can be performed under green conditions using solvents like glycerol. sapub.org
Domino and Tandem Reactions: The development of domino or tandem reaction sequences, where multiple bond-forming events occur in a single synthetic operation, will be a key trend. Such processes offer increased efficiency and reduce the need for purification of intermediates.
Integration into Advanced Synthetic Methodologies, including Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and transformation of this compound into advanced synthetic methodologies like flow chemistry and automated synthesis will be a major trend in the coming years. These technologies offer significant advantages in terms of efficiency, safety, scalability, and reproducibility.
Flow Chemistry: Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. nih.gov The synthesis of tetrahydropyran (B127337) derivatives has been successfully demonstrated in flow reactors, highlighting the potential for applying this technology to this compound. rsc.orgatmiyauni.ac.in Flow chemistry can also enable the use of hazardous reagents and intermediates in a safer manner.
Automated Synthesis: Automated synthesis platforms, which can perform reactions, work-ups, and purifications with minimal human intervention, are becoming increasingly prevalent in chemical research. youtube.comresearchgate.net Integrating the synthesis of a library of this compound derivatives into an automated platform would significantly accelerate the discovery of new compounds with desired properties.
The table below summarizes the key benefits of integrating these advanced methodologies.
| Methodology | Key Benefits |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, higher yields and purity. |
| Automated Synthesis | High-throughput screening, rapid library synthesis, increased reproducibility, reduced manual labor. |
Potential in Interdisciplinary Research Domains, such as Supramolecular Chemistry
The unique structural features of this compound make it an attractive building block for applications in interdisciplinary research areas, particularly in supramolecular chemistry. The presence of oxygen atoms and carbonyl groups provides potential sites for non-covalent interactions, such as hydrogen bonding and coordination with metal ions.
Future research could explore the following avenues:
Host-Guest Chemistry: The oxane ring could serve as a host for small guest molecules, with the ester groups providing additional binding sites. Modification of the ester groups could allow for the tuning of the cavity size and binding properties.
Self-Assembly: Derivatives of this compound could be designed to self-assemble into well-defined supramolecular architectures, such as capsules, tubes, or sheets. These assemblies could have applications in areas such as drug delivery and materials science.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The dicarboxylate functionality can be used to synthesize coordination polymers and MOFs by linking metal ions. The resulting materials could exhibit interesting properties, such as porosity, catalysis, and luminescence. The design of ligands for metalloreceptors is an important step in creating functional supramolecular structures. researchgate.net
The exploration of this compound in these interdisciplinary domains will likely lead to the development of new functional materials and systems with novel properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
